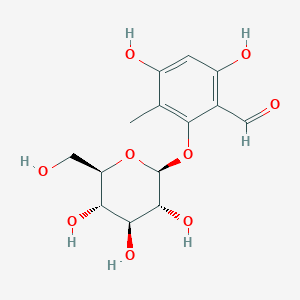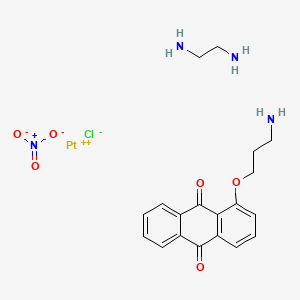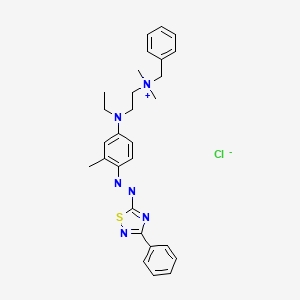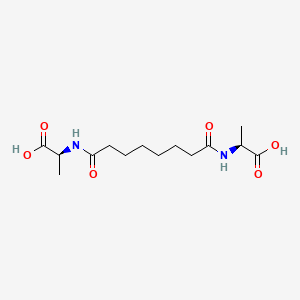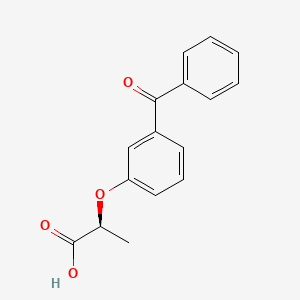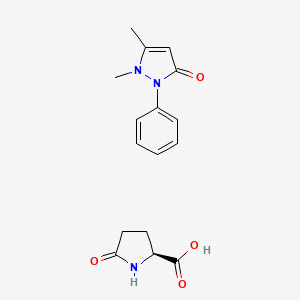
Einecs 299-153-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 299-153-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Méthodes De Préparation
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired yield and purity of the compound.
Analyse Des Réactions Chimiques
Einecs 299-153-6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of halogens or other substituents, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Einecs 299-153-6 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on different biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.
Industry: this compound is used in the production of various industrial products, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of Einecs 299-153-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and pharmacological effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Einecs 299-153-6 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 203-770-8: Amyl nitrite, used in medical and industrial applications.
Einecs 234-985-5: Bismuth tetroxide, used in the production of ceramics and pigments.
Einecs 239-934-0: Mercurous oxide, used in the manufacture of electrical components and as a reagent in chemical synthesis.
Compared to these compounds, this compound may have unique properties or applications that make it particularly valuable in certain research or industrial contexts.
Propriétés
Numéro CAS |
93857-21-7 |
|---|---|
Formule moléculaire |
C16H19N3O4 |
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
1,5-dimethyl-2-phenylpyrazol-3-one;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O.C5H7NO3/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;7-4-2-1-3(6-4)5(8)9/h3-8H,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
Clé InChI |
YTWNFHOFEVWHSM-HVDRVSQOSA-N |
SMILES isomérique |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canonique |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)



